1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester
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Overview
Description
1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with amino and ester groups. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester typically involves the reaction of 1,4-piperidinedicarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Piperidinedicarboxylic acid, 4-amino-2-methyl-, 1-(phenylmethyl) ester
- 1,4-Piperidinedicarboxylic acid, 4-amino-, 1,4-bis(1,1-dimethylethyl) ester
Uniqueness
1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H17N2O4- |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18)/p-1 |
InChI Key |
IGBNRWWMKJGMLH-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1(C(=O)[O-])N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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